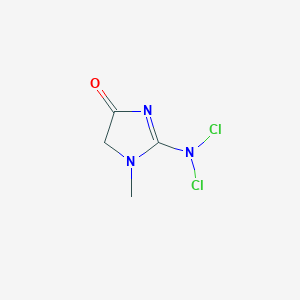
2-(dichloroamino)-3-methyl-4H-imidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dichloroamino)-3-methyl-4H-imidazol-5-one is a chemical compound with a unique structure that includes a dichloroamino group and an imidazol-5-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dichloroamino)-3-methyl-4H-imidazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4H-imidazol-5-one with a chlorinating agent to introduce the dichloroamino group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(dichloroamino)-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dichloroamino group to other functional groups.
Substitution: The dichloroamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazol-5-one derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(dichloroamino)-3-methyl-4H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(dichloroamino)-3-methyl-4H-imidazol-5-one exerts its effects involves interactions with specific molecular targets. The dichloroamino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(chloroamino)-3-methyl-4H-imidazol-5-one
- 2-(bromoamino)-3-methyl-4H-imidazol-5-one
- 2-(iodoamino)-3-methyl-4H-imidazol-5-one
Uniqueness
2-(dichloroamino)-3-methyl-4H-imidazol-5-one is unique due to the presence of two chlorine atoms in the dichloroamino group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen atoms.
Propriétés
Numéro CAS |
143111-40-4 |
|---|---|
Formule moléculaire |
C4H5Cl2N3O |
Poids moléculaire |
182.01 g/mol |
Nom IUPAC |
2-(dichloroamino)-3-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C4H5Cl2N3O/c1-8-2-3(10)7-4(8)9(5)6/h2H2,1H3 |
Clé InChI |
WLHQBSXVYJIULS-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)N=C1N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


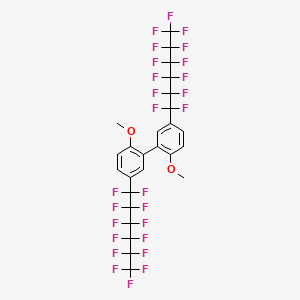
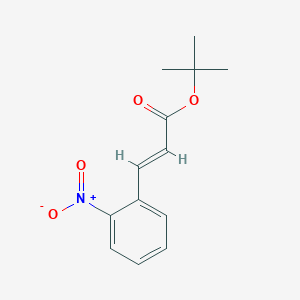
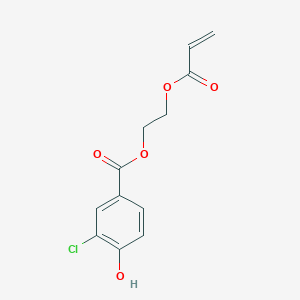
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
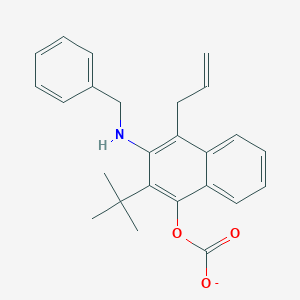


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
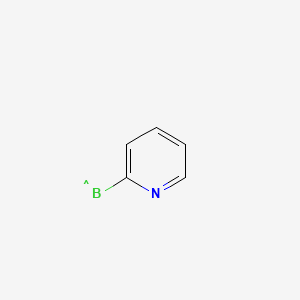
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
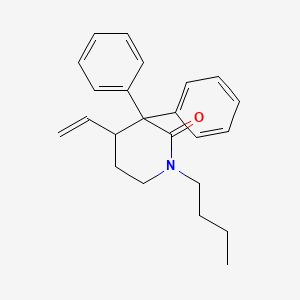
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
